molecular formula C19H22N2O6S B2648277 2,5-dimethoxy-N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide CAS No. 896311-56-1

2,5-dimethoxy-N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide

Cat. No.: B2648277
CAS No.: 896311-56-1
M. Wt: 406.45
InChI Key: WJRMUGLTXLVUJF-UHFFFAOYSA-N
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Description

2,5-dimethoxy-N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of methoxy groups at the 2 and 5 positions of the benzene ring, a methoxyphenyl group, and a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethoxy-N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide typically involves multiple steps. One common approach is to start with the sulfonation of 2,5-dimethoxybenzenesulfonyl chloride, followed by the introduction of the pyrrolidinone moiety through a nucleophilic substitution reaction. The final step involves the coupling of the methoxyphenyl group to the pyrrolidinone intermediate under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and the use of catalysts would be carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethoxy-N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups would yield quinones, while reduction of the sulfonamide group would yield amines.

Scientific Research Applications

2,5-dimethoxy-N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2,5-dimethoxy-N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. The methoxy groups and the pyrrolidinone moiety may also contribute to its binding affinity and specificity for these targets. Pathways involved in its mechanism of action include enzyme inhibition and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,5-dimethoxybenzenesulfonamide: Lacks the pyrrolidinone and methoxyphenyl groups.

    N-(4-methoxyphenyl)pyrrolidin-3-yl)benzenesulfonamide: Lacks the methoxy groups on the benzene ring.

    2,5-dimethoxy-N-(1-(4-methoxyphenyl)pyrrolidin-3-yl)benzenesulfonamide: Lacks the oxo group on the pyrrolidinone moiety.

Uniqueness

2,5-dimethoxy-N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both methoxy groups and the pyrrolidinone moiety enhances its potential as a versatile compound in various applications.

Properties

IUPAC Name

2,5-dimethoxy-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O6S/c1-25-15-6-4-14(5-7-15)21-12-13(10-19(21)22)20-28(23,24)18-11-16(26-2)8-9-17(18)27-3/h4-9,11,13,20H,10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJRMUGLTXLVUJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)NS(=O)(=O)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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